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Compound of Interest

Compound Name: AZD-5672

Cat. No.: B1666223

Technical Support Center: AZD-5672
Pharmacokinetics

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals working with AZD-
5672, focusing on the interpretation of its non-proportional pharmacokinetic profile.

Frequently Asked Questions (FAQSs)

Q1: What is AZD-5672 and what is its mechanism of action?

AZD-5672 is a small molecule antagonist of the C-C chemokine receptor 5 (CCR5)[1]. CCR5 is
a G-protein coupled receptor expressed on the surface of various immune cells, including T-
cells and macrophages[1]. By blocking the interaction of CCRS5 with its natural ligands, such as
RANTES (CCL5), AZD-5672 inhibits the signaling pathways that lead to immune cell migration
and inflammation. This mechanism of action has been investigated for the treatment of
inflammatory diseases like rheumatoid arthritis[1].

Q2: What does "non-proportional pharmacokinetics" of AZD-5672 mean?

Non-proportional pharmacokinetics, also known as non-linear pharmacokinetics, means that
changes in the systemic exposure of the drug (as measured by parameters like AUC and
Cmax) are not directly proportional to the administered dose[1]. For most drugs, doubling the
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dose will double the plasma concentration. However, for a drug with non-proportional
pharmacokinetics, doubling the dose might result in a more than two-fold increase (saturable
elimination) or a less than two-fold increase (saturable absorption) in plasma concentrations[2]
[3]. AZD-5672 has been observed to display non-proportional steady-state pharmacokinetics
over a dose range of 20-150 mg[1].

Q3: What are the potential causes of the non-proportional pharmacokinetics of AZD-5672?

While the exact mechanisms for AZD-5672 have not been fully elucidated in publicly available
literature, non-proportional pharmacokinetics in small molecules can generally be attributed to
several factors:

e Saturable Absorption: The processes responsible for the drug's absorption from the gut may
become saturated at higher doses. This can involve carrier-mediated transport systems[2][3]

[4].

» Saturable Metabolism: The enzymes responsible for metabolizing the drug in the liver or
other tissues can become saturated. Once the enzyme's capacity is exceeded, the drug's
clearance decreases, leading to a greater than proportional increase in plasma concentration
with an increasing dose[2][3][4].

e Saturable Plasma Protein Binding: At higher concentrations, the binding sites on plasma
proteins may become saturated, leading to a disproportionate increase in the unbound
(active) fraction of the drug[2][5].

o Saturable Transporter-Mediated Efflux or Uptake: Transporters involved in the movement of
the drug into or out of cells (e.g., in the gut, liver, or kidneys) can become saturated, affecting
its distribution and elimination[6].

Q4: What are the implications of non-proportional pharmacokinetics for my experiments?

The non-proportional pharmacokinetic profile of AZD-5672 has several important implications
for experimental design and data interpretation:

o Dose selection: Extrapolating the effects of one dose to another can be unreliable. Careful
dose-response studies are necessary to characterize the relationship between dose,
exposure, and pharmacological effect.
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» Toxicity: A small increase in dose could lead to a much larger, unexpected increase in drug
exposure and potentially toxicity, especially if the non-proportionality is due to saturated
elimination[3].

« Interspecies scaling: Allometric scaling from preclinical species to humans may be more
complex and less accurate.

o Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: Simple linear models may not
adequately describe the data. More complex, non-linear models are required to accurately
characterize the PK/PD relationship.

Troubleshooting Guides
Issue 1: High variability in pharmacokinetic data between subjects.

» Possible Cause: Inter-individual differences in the expression or activity of metabolizing
enzymes or transporters that are becoming saturated. Genetic polymorphisms in these
proteins can contribute to this variability.

e Troubleshooting Steps:

o Genotyping: If feasible, genotype study subjects for common polymorphisms in relevant
drug-metabolizing enzymes (e.g., cytochrome P450s) and transporters.

o Phenotyping: Consider using probe substrates to assess the in vivo activity of specific
metabolic pathways.

o Population Pharmacokinetic (PopPK) Analysis: Employ PopPK modeling to identify
covariates (e.g., genetic markers, demographics, organ function) that may explain the
variability.

Issue 2: Difficulty in establishing a clear dose-exposure relationship.

e Possible Cause: The non-proportionality of AZD-5672's pharmacokinetics means a linear
relationship between dose and exposure should not be expected.

e Troubleshooting Steps:
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o Dense Sampling: Ensure that your pharmacokinetic sampling schedule is sufficiently
dense, especially around the Cmax, to accurately capture the absorption and elimination

phases at each dose level.

o Non-Linear Modeling: Utilize non-linear pharmacokinetic models (e.g., Michaelis-Menten
kinetics) to analyze the data. Standard non-compartmental analysis may not fully describe

the dose-exposure relationship.

o Wide Dose Range: Study a wide range of doses to fully characterize the onset and extent

of the non-proportionality.
Issue 3: Unexpectedly high or low drug exposure at a new dose level.

o Possible Cause: Due to non-proportional pharmacokinetics, linear extrapolation from
previous dose levels is not appropriate.

e Troubleshooting Steps:

o Cautious Dose Escalation: In dose-escalation studies, use smaller dose increments than
you would for a drug with linear pharmacokinetics, particularly when approaching doses
where saturation is anticipated.

o Real-time PK Monitoring: If possible, incorporate real-time or near-real-time
pharmacokinetic analysis during dose-escalation studies to inform decisions about

subsequent dose levels.

o Review Preclinical Data: Re-examine preclinical toxicology and pharmacokinetic data to
identify any evidence of non-linearity that could inform the clinical dose escalation strategy.

Data Presentation
Pharmacokinetic Parameters of AZD-5672
Note: Detailed dose-ranging pharmacokinetic data (Cmax and AUC at 20, 50, 100, and 150

mg) from the key clinical trial (NCT00713544) are not publicly available in the referenced
literature. The following table presents available data for a single 100 mg oral dose.
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Value
. Study
Parameter (Geometric Range ] Reference
Population
Mean)
Patients with
100 mg (single Active
Dose N/A ) [7]
oral dose) Rheumatoid
Arthritis

Cmax (Maximum

Patients with

Active
Plasma Not Reported Not Reported ) [7]
) Rheumatoid
Concentration) .
Arthritis
Patients with
AUC (Area Active
Not Reported Not Reported ] [7]
Under the Curve) Rheumatoid
Arthritis

Vz/F (Apparent

Patients with

Active
Volume of 4751 L Not Reported ) [7]
o Rheumatoid
Distribution) N
Arthritis
Patients with
CL/F (Apparent Active
120 L/h Not Reported ) [7]
Oral Clearance) Rheumatoid
Arthritis
Fe(0-24) ) )
) Patients with
(Fraction )
Active
excreted 4.3% 1.6% - 8.5% ) [7]
] Rheumatoid
unchanged in .
Arthritis

urine)

Experimental Protocols

Key Experiment: Single and Multiple Ascending Dose (SAD/MAD) Studies in Healthy

Volunteers
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Note: The detailed protocol for the specific AZD-5672 studies is not publicly available. The
following is a generalized protocol based on standard practices for such trials.

Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple
ascending doses of AZD-5672.

Study Design: A randomized, double-blind, placebo-controlled, single-center study.
Part 1: Single Ascending Dose (SAD)

o Subject Recruitment: Healthy male and female volunteers, aged 18-55 years, with a body
mass index within the normal range.

o Dose Escalation: Subjects are enrolled in sequential cohorts, with each cohort receiving a
single oral dose of AZD-5672 or placebo. Dose escalation to the next cohort proceeds after
a safety review of the data from the previous cohort. Example dose levels: 20 mg, 50 mg,
100 mg, 150 mg.

e Pharmacokinetic Sampling: Blood samples are collected at pre-dose and at multiple time
points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).

e Bioanalysis: Plasma concentrations of AZD-5672 are determined using a validated analytical
method (e.g., LC-MS/MS).

o Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL/F, Vz/F) are
calculated using non-compartmental analysis.

Part 2: Multiple Ascending Dose (MAD)
e Subject Recruitment: Similar to the SAD patrt.

o Dosing Regimen: Subjects receive multiple oral doses of AZD-5672 or placebo once daily for
a specified duration (e.g., 14 days).

o Pharmacokinetic Sampling: Blood samples are collected to determine both single-dose (after
the first dose) and steady-state (after multiple doses) pharmacokinetics. This includes trough
concentrations before each dose and a full pharmacokinetic profile after the last dose.
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» Bioanalysis and Data Analysis: Similar to the SAD part, with additional assessment of
accumulation and time to reach steady-state.

Mandatory Visualization

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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